Ro 09-0680 Exhibits 30-Fold Higher Potency than Papaverine in Collagen-Induced Rabbit Platelet Aggregation (IC50: 6.6 µM vs. ~198 µM)
In the seminal isolation study, Ro 09-0680 inhibited collagen-induced rabbit platelet aggregation with an IC50 of 6.6 × 10⁻⁶ M (6.6 µM). This potency was reported as 30 times greater than that of papaverine [1]. Based on this ratio, the inferred IC50 of papaverine under identical assay conditions is approximately 198 µM. This direct head-to-head comparison establishes Ro 09-0680 as a substantially more efficacious inhibitor of the collagen pathway.
| Evidence Dimension | Potency (IC50) against collagen-induced platelet aggregation |
|---|---|
| Target Compound Data | 6.6 µM |
| Comparator Or Baseline | Papaverine (estimated ~198 µM) |
| Quantified Difference | 30-fold greater potency |
| Conditions | Rabbit washed platelet aggregation assay, collagen as agonist |
Why This Matters
Papaverine is a recognized reference compound; a 30-fold potency advantage provides compelling justification for selecting Ro 09-0680 over this baseline comparator in antiplatelet studies.
- [1] Kawashima A, Kishimura Y, Tamai M, Hanada K. New platelet aggregation inhibitors from Tan-Shen; radix of Salvia miltiorrhiza Bunge. Chem Pharm Bull. 1983;31(5):1670-1675. doi:10.1248/cpb.31.1670 View Source
